Cyclic Structure Confers Enhanced Surface Adsorption Capacity Relative to Linear Pexiganan
In a direct head-to-head QCM-D adsorption study comparing cyclic Tiger17 versus linear pexiganan onto cellulosic-reinforced poly(vinyl alcohol) films, Tiger17 consistently achieved greater adsorption mass across multiple substrate formulations. On C80/20 PVA/cellulose nanocrystal (CNC) films, Tiger17 reached an adsorption mass of ≈199 ng/cm² compared to ≈150 ng/cm² for pexiganan—a 32.7% higher loading capacity. On C80/20 PVA/cellulose acetate (CA) films, Tiger17 achieved ≈168 ng/cm² versus ≈122 ng/cm² for pexiganan—a 37.7% higher adsorption [1]. The cyclic structure of Tiger17, constrained by the Cys2-Cys10 disulfide bridge, was identified as the key determinant of enhanced surface interaction relative to the linear pexiganan sequence [1].
| Evidence Dimension | Peptide adsorption mass onto polymeric biomaterial surfaces |
|---|---|
| Target Compound Data | Tiger17 (cyclic): ≈199 ng/cm² (PVA/CNC); ≈168 ng/cm² (PVA/CA) |
| Comparator Or Baseline | Pexiganan (linear): ≈150 ng/cm² (PVA/CNC); ≈122 ng/cm² (PVA/CA) |
| Quantified Difference | 32.7% higher on PVA/CNC; 37.7% higher on PVA/CA |
| Conditions | Quartz crystal microbalance with dissipation monitoring (QCM-D); C80/20 PVA films reinforced with 20% w/v cellulose nanocrystals (CNC) or cellulose acetate (CA); spin-coated onto QCM-D sensors and crosslinked with glutaraldehyde |
Why This Matters
Higher peptide adsorption mass directly translates to greater achievable peptide loading capacity in wound dressing formulations, reducing material requirements and improving functional performance.
- [1] Teixeira MA, Antunes JC, Seabra CL, Tohidi SD, Reis S, Amorim MTP, Felgueiras HP. Comparison of the adsorption of linear and cyclic antimicrobial peptides onto cellulosic compounds-reinforced poly(vinyl alcohol) films using QCM-D. Colloids and Surfaces A: Physicochemical and Engineering Aspects. 2024;687:133490. View Source
